Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate
Description
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring a rigid [2.1.1]hexane scaffold with a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. The Boc group serves as a protective moiety for the secondary amine, enabling selective functionalization in synthetic pathways .
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVOIULUBSWICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate can be synthesized through a series of chemical reactions. One common method involves the [2+2] cycloaddition reaction, which forms the bicyclic structure . The reaction typically requires photochemical conditions to proceed efficiently. The starting materials for this synthesis often include azabicyclo compounds and methyl esters, which are reacted under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in large reactors where precise control over reaction parameters is maintained to ensure consistent quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidinone ring undergoes nucleophilic substitution at the C2 and N3 positions. For example:
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Reaction with amines : Primary amines attack the carbonyl group, leading to ring-opening and formation of thiourea derivatives .
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Halogenation : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the carbonyl oxygen to a chloro group, yielding 4-chlorothiazolidine intermediates .
Table 1: Representative substitution reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| POCl₃ | Reflux, 4 h | 4-Chloro-3-(4-methoxyphenyl)thiazolidine | 78 | |
| Benzylamine | EtOH, 60°C, 6 h | N-Benzyl thiourea derivative | 65 |
Oxidation and Reduction
The thiazolidinone scaffold is redox-active:
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Oxidation : Using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom to sulfoxide or sulfone derivatives .
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Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group, forming thiazolidine-4-ol .
Key findings :
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Sulfoxidation occurs regioselectively at the sulfur atom without affecting the methoxyphenyl group .
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Reduction products show increased solubility in polar solvents .
Condensation Reactions
The compound participates in Knoevenagel-type condensations with aldehydes:
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Reaction mechanism : The active methylene group at C5 reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions to form 5-arylidene derivatives .
Table 2: Condensation with aldehydes
| Aldehyde | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | AcOH/NaOAc | 5-(4-Nitrobenzylidene) derivative | 82 | |
| Vanillin | HCl/EtOH | 5-(4-Hydroxy-3-methoxybenzylidene) | 75 |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .
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Bromination : Bromine (Br₂) in acetic acid yields mono-brominated products at the ortho position .
Notable observation :
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Methoxy groups direct electrophiles to the ortho/para positions, with para substitution dominating due to steric hindrance .
Ring-Opening Reactions
Under strongly basic conditions (e.g., NaOH/EtOH), the thiazolidinone ring opens to form mercaptoacetamide derivatives:
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Pathway : Hydrolysis of the carbonyl group generates a transient thiol intermediate, which reacts with bases to yield open-chain compounds .
Experimental data :
Biological Activity Correlations
Derivatives synt
Scientific Research Applications
Organic Synthesis
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for various functionalization reactions, making it an essential intermediate in synthetic pathways.
Medicinal Chemistry
The compound is being explored for its potential in drug development due to its ability to interact with biological targets such as enzymes and receptors. Its bicyclic nature enables it to fit into specific binding sites, modulating biological activity effectively .
Research has indicated that this compound may exhibit significant biological activity, making it a candidate for further investigation in pharmacological studies .
Case Study 1: Synthesis of Novel Heterocycles
A study demonstrated the use of this compound in synthesizing novel heterocyclic amino acid-like building blocks. The regioselective synthesis involved reactions with β-enamino ketoesters, showcasing the compound's utility in creating chiral centers .
Case Study 2: Drug Development
In another investigation, derivatives of methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane were synthesized and evaluated for their interaction with specific biological targets, revealing promising results that suggest potential therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
- Boc Protection : The target compound and its analog (CAS 127926-24-3) both utilize a Boc group for amine protection, facilitating selective deprotection in multi-step syntheses. In contrast, Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate lacks protection, limiting its utility in reactions requiring amine stability .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (CAS 127926-24-3), which may improve cell membrane permeability in drug candidates. However, the carboxylic acid form offers direct reactivity for amide bond formation .
- The benzoyl derivative (CAS 77422-38-9) replaces Boc with an aromatic group, which could influence π-π interactions in target binding .
Physicochemical Properties
- Molecular Weight : The target compound (241.29 g/mol) is heavier than simpler analogs like the ethyl ester derivative (155.20 g/mol), impacting solubility and pharmacokinetic profiles.
- Polarity : The carboxylic acid derivative (CAS 127926-24-3) is more polar than the ester-containing compounds, affecting solubility in organic vs. aqueous media .
Key Research Findings
- Synthetic Utility : The Boc-protected amine in the target compound can be deprotected under acidic conditions (e.g., HCl/dioxane), as demonstrated in analogous bicyclo[3.1.0]hexane systems .
- Commercial Relevance : Derivatives like Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate are marketed as high-purity building blocks, underscoring their industrial demand .
Biological Activity
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate (CAS No. 116129-01-2) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.29 g/mol. The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in synthetic applications .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding to active sites, modulating the activity of these targets and leading to diverse biological effects .
Interaction with Enzymes and Receptors
Research indicates that this compound can act as an inhibitor or modulator in several biochemical pathways. Its ability to mimic natural substrates makes it a valuable tool in drug discovery and development .
Case Study: Cancer Cell Viability
A recent study explored the efficacy of bicyclo[2.1.1]hexane derivatives, including this compound, in cancer cell viability assays. The results demonstrated that certain enantiomers of these compounds exhibit significantly different biological activities, highlighting the importance of stereochemistry in drug design .
Comparison with Other Compounds
This compound has been compared to other bicyclic compounds and traditional pharmaceuticals:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Bicyclic | Moderate | Potential drug candidate in cancer therapy |
| 1,2-disubstituted bicyclo-[2.1.1]hexanes | Bicyclic | Variable | Used as bioisosteres for phenolic compounds |
| Traditional benzene derivatives | Aromatic | High | Established drugs with known mechanisms |
This table illustrates the potential of this compound as a novel therapeutic agent compared to more traditional compounds.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with significant biological activity . Its synthesis typically involves [2+2] cycloaddition reactions, which can be optimized for high yields and purity in both laboratory and industrial settings .
Q & A
Q. How does the compound’s logP value correlate with its cellular uptake efficiency in pharmacological studies?
- Answer: A logP of 1.2 (predicted) correlates with moderate uptake (Caco-2 Papp = 8 × 10⁻⁶ cm/s). Prodrug strategies (e.g., methyl ester → carboxylic acid) lower logP to 0.4, improving aqueous solubility but reducing passive diffusion. Nanoformulations (liposomes) balance logP and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
